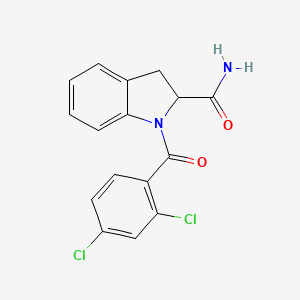
1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide” is a derivative of indole, a heterocyclic organic compound. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . For instance, a solution of 4,6-difluoro-1 H-indole-2-carboxamide in pyridine, when added with the appropriate benzoyl chloride derivative, and refluxed for 16 hours, can result in the synthesis of the desired compound .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This property makes indole derivatives potential inhibitors of various biological activities.Physical and Chemical Properties Analysis
Indoline, also named 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Scientific Research Applications
Antituberculosis Agents
Indole-2-carboxamides, including compounds closely related to 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide, have been identified as a promising class of antituberculosis agents. These compounds exhibit potent activity against Mycobacterium tuberculosis, displaying significant in vitro activity that surpasses many current standard TB drugs. Despite challenges in aqueous solubility, the lead compounds have demonstrated favorable oral pharmacokinetic properties and in vivo efficacy, marking them as noteworthy candidates for antituberculosis therapy (Kondreddi et al., 2013).
Allosteric Modulation of CB1
Research into the chemical functionalities of Indole-2-carboxamides has highlighted their role as potent allosteric modulators for the cannabinoid type 1 receptor (CB1). Modifications in the chemical structure, such as the chain length and the presence of an electron-withdrawing group, significantly impact their binding affinity and cooperativity, showcasing the compound's potential in influencing cannabinoid receptor-mediated pathways (Khurana et al., 2014).
Asymmetric Synthesis of ACE Inhibitors
The asymmetric synthesis of (S)-2-Indolinecarboxylic acid, a crucial intermediate for angiotensin-converting enzyme (ACE) inhibitors, highlights another significant application. By utilizing a combination of biocatalysis and homogeneous catalysis, a more efficient synthesis route has been established, streamlining the production process for ACE inhibitors (de Lange et al., 2011).
Conformational Study and Drug Design
The conformational preferences of indoline-2-carboxylic acid derivatives have been explored, providing valuable insights into the design of proline analogues with a fused benzene ring. This research has implications for the development of novel compounds with restricted conformational flexibility, potentially enhancing drug design and development processes (Warren et al., 2010).
Anti-inflammatory Drug Development
The synthesis and molecular docking analysis of indole acetamide derivatives have been conducted to identify compounds with potential anti-inflammatory activity. These studies employ computational and spectroscopic methods to evaluate the compounds' interactions with cyclooxygenase domains, contributing to the development of new anti-inflammatory drugs (Al-Ostoot et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide are likely to be a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives, such as this compound, allows these compounds to form hydrogen bonds with these targets, which can inhibit their activity .
Mode of Action
This compound interacts with its targets through the formation of hydrogen bonds . This interaction can result in the inhibition of the target enzymes and proteins, altering their normal function .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is likely that this compound affects multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
The presence of the carboxamide moiety and the indole nucleus in this compound may influence its bioavailability and pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include the inhibition of target enzymes and proteins, leading to alterations in cellular processes and potentially exerting therapeutic effects .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide may interact with a variety of enzymes and proteins, potentially inhibiting their activity .
Cellular Effects
Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The presence of a carboxamide moiety in indole derivatives, including this compound, is known to cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Properties
IUPAC Name |
1-(2,4-dichlorobenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-10-5-6-11(12(18)8-10)16(22)20-13-4-2-1-3-9(13)7-14(20)15(19)21/h1-6,8,14H,7H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHCARWCQSXTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
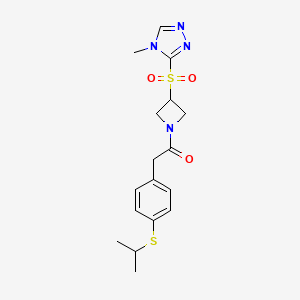
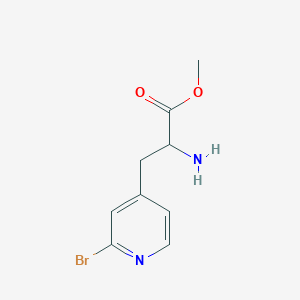
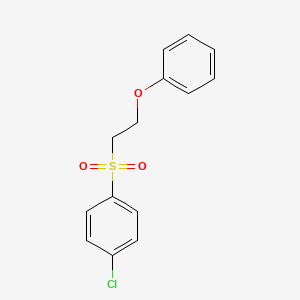
![3-amino-2-(furan-2-carbonyl)-4-(4-isopropoxyphenyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one](/img/structure/B2714079.png)
![N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2714080.png)

![2-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2714085.png)
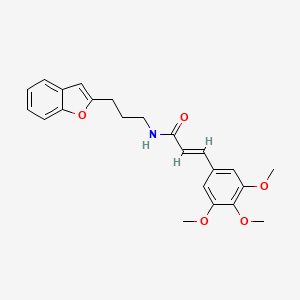

![{6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2714089.png)

![(E)-2-(3-(thiophen-2-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2714094.png)
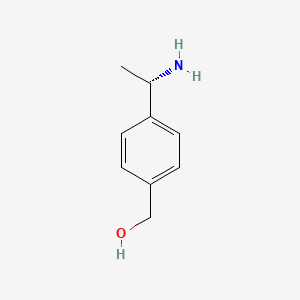
![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide](/img/no-structure.png)
